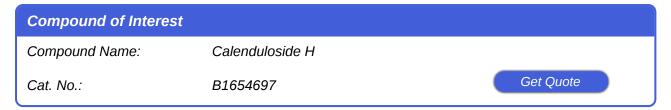


An In-depth Technical Guide to Calenduloside H (C48H76O19)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Calenduloside H, a triterpenoid saponin with the molecular formula C48H76O19, is a bioactive compound predominantly found in the plant species Calendula officinalis, commonly known as marigold. This technical guide provides a comprehensive overview of **Calenduloside H**, including its physicochemical properties, potential therapeutic activities, and the molecular pathways it may modulate. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented to facilitate further research and drug development endeavors.

Introduction

Calendula officinalis has a long history of use in traditional medicine for its anti-inflammatory, wound-healing, and antioxidant properties. Modern phytochemical investigations have identified a diverse array of bioactive constituents within this plant, including a significant class of triterpenoid glycosides known as calendulosides. Among these, **Calenduloside H** has emerged as a compound of interest due to its potential pharmacological activities. This guide aims to consolidate the current knowledge on **Calenduloside H** and provide a technical framework for its scientific exploration.

Physicochemical Properties



A summary of the key physicochemical properties of **Calenduloside H** is presented in Table 1. This data is crucial for its extraction, purification, and formulation.

Property	Value	Source
Molecular Formula	C48H76O19	PubChem
Molecular Weight	957.11 g/mol	PubChem
IUPAC Name	(2S,3S,4S,5R,6R)-6- [[(3S,4aR,6aR,6bS,8aS,12aS, 14aR,14bR)-4,4,6a,6b,11,11,1 4b-heptamethyl-8a- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxycarbonyl- 1,2,3,4a,5,6,7,8,9,10,12,12a,1 4,14a-tetradecahydropicen-3- yl]oxy]-3,5-dihydroxy-4- [(2S,3R,4S,5R,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyoxane-2-carboxylic acid	PubChem
CAS Number	26020-29-1	PubChem
Appearance	White to off-white powder (predicted)	-
Solubility	Soluble in methanol, ethanol; sparingly soluble in water (predicted)	-

Biological Activities and Therapeutic Potential

While research specifically targeting **Calenduloside H** is emerging, studies on related compounds from Calendula officinalis and the plant extract itself suggest several promising therapeutic avenues.



Anti-inflammatory Activity

Extracts of Calendula officinalis have demonstrated potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2)[1]. It is hypothesized that **Calenduloside H** contributes significantly to this activity.

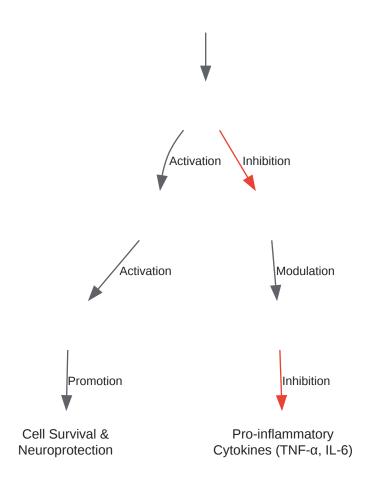
Neuroprotective Effects

Studies on active compounds from Calendula officinalis, including the related Calenduloside E, have indicated neuroprotective potential. These compounds have been shown to protect neuronal cells from oxidative stress-induced damage, suggesting a potential role in mitigating the progression of neurodegenerative diseases[2][3].

Postulated Signaling Pathway Involvement

Based on studies of related compounds from Calendula officinalis, it is postulated that **Calenduloside H** may exert its biological effects through the modulation of key cellular signaling pathways, particularly the PI3K/Akt and ERK pathways.





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Caption: Postulated signaling pathway of Calenduloside H.

Experimental Protocols

This section provides detailed methodologies for the isolation, quantification, and biological evaluation of **Calenduloside H**.

Isolation and Purification of Calenduloside H

This protocol is adapted from methods used for the isolation of triterpenoid glycosides from Calendula officinalis.





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Caption: Workflow for the isolation of Calenduloside H.

Methodology:

- Extraction: Dried and powdered flowers of Calendula officinalis are macerated with 70% aqueous ethanol at room temperature for 72 hours.
- Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol. The n-butanol fraction, containing the glycosides, is collected.
- Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate fractions based on polarity.
- Gel Filtration: Fractions rich in saponins are further purified using Sephadex LH-20 column chromatography with methanol as the eluent.
- Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column using a water-acetonitrile gradient. Fractions are monitored by thin-layer chromatography (TLC) and analytical HPLC.

Quantitative Analysis by HPLC-MS/MS

Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).

Chromatographic Conditions:

• Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).



- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 20 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.

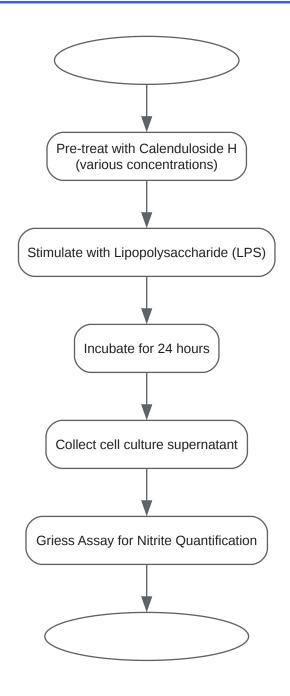
Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for
 Calenduloside H are monitored for quantification. A precursor ion [M-H]⁻ at m/z 955.5 and specific fragment ions would be selected.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

This protocol assesses the ability of **Calenduloside H** to inhibit the production of nitric oxide (NO), a key inflammatory mediator.





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Caption: Workflow for the in vitro anti-inflammatory assay.

Methodology:

 Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.



- Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Calenduloside H for 1 hour.
- Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 μ g/mL) to the wells (except for the negative control).
- Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
- Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
- Cell Viability: A parallel MTT assay is performed to ensure that the observed reduction in NO
 is not due to cytotoxicity.

In Vitro Neuroprotection Assay (SH-SY5Y Cells)

This protocol evaluates the protective effect of **Calenduloside H** against oxidative stress-induced cell death in a human neuroblastoma cell line.

Methodology:

- Cell Culture: SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Calenduloside H for 24 hours.
- Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H2O2; 100 μM) for 24 hours.
- Cell Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm. An increase in cell viability in the presence of Calenduloside H indicates a neuroprotective effect.

Western Blot Analysis for PI3K/Akt and ERK Signaling

This protocol is used to determine the effect of **Calenduloside H** on the phosphorylation status of key proteins in the PI3K/Akt and ERK signaling pathways.



Methodology:

- Cell Lysis: SH-SY5Y or RAW 264.7 cells are treated with Calenduloside H and/or a stimulant (e.g., H2O2 or LPS). After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and ERK.
- Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the change in protein phosphorylation.

Conclusion

Calenduloside H is a promising natural product with potential anti-inflammatory and neuroprotective activities. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential and mechanisms of action. Future studies should focus on in-depth mechanistic elucidation, in vivo efficacy, and safety profiling to pave the way for its potential clinical applications.

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